4-(2,4-Dimethoxystyryl)-1-ethylpyridinium iodide
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Overview
Description
4-(2,4-Dimethoxystyryl)-1-ethylpyridinium iodide is an organic compound that belongs to the class of pyridinium salts It is characterized by the presence of a pyridinium ring substituted with an ethyl group and a styryl group that has two methoxy groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethoxystyryl)-1-ethylpyridinium iodide typically involves a multi-step process. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with ethylpyridine in the presence of a base to form the corresponding styryl derivative. This intermediate is then treated with iodine to yield the final pyridinium iodide salt. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethoxystyryl)-1-ethylpyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can yield the corresponding dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyridinium salts depending on the reagents used.
Scientific Research Applications
4-(2,4-Dimethoxystyryl)-1-ethylpyridinium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethoxystyryl)-1-ethylpyridinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dimethoxystyryl)pyridine
- 4-(2,4-Dimethoxystyryl)-1-methylpyridinium iodide
- 2-(2,4-Dimethoxystyryl)pyrimidine
Uniqueness
4-(2,4-Dimethoxystyryl)-1-ethylpyridinium iodide is unique due to its specific substitution pattern and the presence of both ethyl and styryl groups. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the ethyl group can influence the compound’s solubility and reactivity compared to its methyl-substituted analog .
Properties
IUPAC Name |
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-ethylpyridin-1-ium;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20NO2.HI/c1-4-18-11-9-14(10-12-18)5-6-15-7-8-16(19-2)13-17(15)20-3;/h5-13H,4H2,1-3H3;1H/q+1;/p-1/b6-5+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZASQIUYKFBKCN-IPZCTEOASA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C=CC2=C(C=C(C=C2)OC)OC.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)OC)OC.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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